molecular formula C5H9I B073287 Iodocyclopentane CAS No. 1556-18-9

Iodocyclopentane

Cat. No. B073287
CAS RN: 1556-18-9
M. Wt: 196.03 g/mol
InChI Key: PCEBAZIVZVIQEO-UHFFFAOYSA-N
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Description

Iodocyclopentane, also known as Cyclopentyl iodide, is a chemical compound with the molecular formula C5H9I . It is used in laboratory settings .


Synthesis Analysis

Iodocyclopentane can be synthesized from alkyl iodides and diazonium salts via a halogen-atom transfer process . This transformation employs Cs2CO3 to promote the halogen-atom transfer process under transition-metal-free reaction conditions .


Molecular Structure Analysis

The molecular structure of Iodocyclopentane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Iodocyclopentane molecule contains a total of 15 bond(s). There are 6 non-H bond(s) and 1 five-membered ring(s) .


Chemical Reactions Analysis

Iodocyclopentane can participate in various chemical reactions. For instance, it can be involved in the formation of C-N bonds, which are significant in organic chemistry due to the universal applications of amines in pharmaceuticals, materials, and agrochemicals .


Physical And Chemical Properties Analysis

Iodocyclopentane has a density of 1.7±0.1 g/cm3, a boiling point of 166.5±9.0 °C at 760 mmHg, and a vapour pressure of 2.3±0.3 mmHg at 25°C . It has a molar refractivity of 36.1±0.4 cm3, and its polarizability is 14.3±0.5 10-24 cm3 .

Scientific Research Applications

  • Resonance Raman Study of Iodocyclopentane : Zheng, Lee, and Phillips (1999) investigated the A-band short-time photodissociation dynamics of axial and equatorial conformers of iodocyclopentane. Their study provides insights into the conformation-dependent C-I bond cleavage process in iodocyclopentane (Zheng, Lee, & Phillips, 1999).

  • Bicyclo[1.1.1]pentan-1-amine Synthesis from 1-Azido-3-Iodobicyclo[1.1.1]pentane : Goh et al. (2014) described a new route to synthesize bicyclo[1.1.1]pentan-1-amine, emphasizing the use of 1-azido-3-iodobicyclo[1.1.1]pentane, an iodocyclopentane derivative (Goh et al., 2014).

  • Iodobenzene-Catalyzed Cyclization of δ-Alkynyl β-Ketoesters : Rodríguez and Moran (2011) explored the use of iodobenzene in catalyzing the cyclization of δ-alkynyl β-ketoesters, indirectly suggesting applications of related iodocyclopentane compounds (Rodríguez & Moran, 2011).

  • Functionalized Bicyclo[3.1.0]hexanes Synthesis from Aucubin : Cachet et al. (2000) discussed the synthesis of functionalized bicyclo[3.1.0]hexanes from iodolactone, a compound related to iodocyclopentane (Cachet et al., 2000).

  • Pharmacokinetics and Metabolism of 4'-Iodo-4'-Deoxy-Doxorubicin : Robert et al. (1992) studied the pharmacokinetics and metabolism of 4'-iodo-4'-deoxy-doxorubicin, highlighting the medical applications of iodinated compounds similar to iodocyclopentane (Robert et al., 1992).

  • All-Carbon Disubstituted Bicyclo[1.1.1]pentanes Synthesis by Kumada Cross-Coupling : Nugent et al. (2020) reported on the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes using 1-iodo-bicyclo[1.1.1]pentanes, indicating the versatility of iodocyclopentane derivatives in drug design (Nugent et al., 2020).

Safety And Hazards

Iodocyclopentane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of Iodocyclopentane research could involve exploring its potential uses in various chemical reactions. For instance, the halogen-atom transfer process that it participates in could be further studied and optimized .

properties

IUPAC Name

iodocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9I/c6-5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEBAZIVZVIQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061775
Record name Cyclopentane, iodo-
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Molecular Weight

196.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Iodocyclopentane

CAS RN

1556-18-9
Record name Iodocyclopentane
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Record name Cyclopentane, iodo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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